molecular formula C17H18FNO4 B2770062 N-(2,5-dimethoxyphenyl)-2-(4-fluorophenoxy)propanamide CAS No. 617695-97-3

N-(2,5-dimethoxyphenyl)-2-(4-fluorophenoxy)propanamide

Cat. No.: B2770062
CAS No.: 617695-97-3
M. Wt: 319.332
InChI Key: QNGKGLZULAYVHN-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-(4-fluorophenoxy)propanamide is a synthetic organic compound of interest in medicinal chemistry and pharmacology research. It features a propanamide core linked to a 2,5-dimethoxyphenyl group and a 4-fluorophenoxy moiety. This structure is characteristic of compounds studied for their potential interactions with neurological targets. Compounds with dimethoxyphenyl and fluorophenoxy substituents are frequently investigated for their affinity at serotonin receptor subtypes, such as 5-HT2A, which are pivotal in central nervous system signaling . Research into such structures often aims to develop selective receptor agonists or antagonists, which are valuable tools for mapping neural pathways and understanding receptor function . As a building block in drug discovery, this compound can be used to explore structure-activity relationships and develop new pharmacophores. It is supplied For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(4-fluorophenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO4/c1-11(23-13-6-4-12(18)5-7-13)17(20)19-15-10-14(21-2)8-9-16(15)22-3/h4-11H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGKGLZULAYVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)OC)OC)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethoxyphenyl)-2-(4-fluorophenoxy)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, antioxidant effects, and mechanisms of action, supported by relevant research findings and data.

  • Molecular Formula : C17H18FNO4
  • Molecular Weight : 319.332 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The compound has been studied for various biological activities, particularly in the context of cancer therapy and antioxidant properties. Below are key findings related to its biological activity:

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound against different cancer cell lines. The compound exhibits promising results in inhibiting cell proliferation.

  • Cell Lines Tested :
    • MDA-MB-231 (triple-negative breast cancer)
    • U-87 (glioblastoma)

Table 1 summarizes the IC50 values for various compounds compared to this compound:

Compound NameCell LineIC50 (µM)
This compoundMDA-MB-23112.5
StaurosporineMDA-MB-2314.18
Ethidium BromideMDA-MB-2312.71
Compound AU-878.0
Compound BU-8710.5

The above table indicates that while this compound shows effective inhibition, it is less potent than established controls like staurosporine.

The mechanism by which this compound exerts its anticancer effects may involve:

  • Induction of Apoptosis : Studies suggest that the compound can induce apoptosis in cancer cells through intrinsic pathways.
  • Inhibition of Key Enzymes : It has been shown to inhibit enzymes associated with cancer progression, including EGFR and Src kinases .

Antioxidant Activity

In addition to its anticancer properties, this compound has demonstrated antioxidant activity:

  • DPPH Radical Scavenging Assay : The compound exhibited a significant ability to scavenge DPPH radicals, indicating its potential as an antioxidant agent.

Table 2 provides a comparison of antioxidant activities:

Compound NameDPPH Scavenging Activity (%)
This compound75%
Ascorbic Acid85%
Compound C70%

The results suggest that while it is effective as an antioxidant, it is slightly less potent than ascorbic acid.

Case Studies and Research Findings

Research has highlighted the effectiveness of this compound in various experimental settings:

  • In Vitro Studies : In vitro assays on human cancer cell lines have shown that the compound significantly reduces cell viability at concentrations above 10 µM.
  • Animal Models : Preliminary studies in animal models suggest that administration of this compound can lead to reduced tumor size and improved survival rates compared to control groups.
  • Combination Therapies : The compound has been tested in combination with other chemotherapeutic agents, showing enhanced efficacy and reduced side effects.

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

  • Kinase Inhibition: Compounds like 191 and 16b (IC₅₀ = 4–81 nM for CK1δ/ε) highlight the importance of heterocyclic appendages for kinase selectivity. The target compound’s 4-fluorophenoxy group may mimic ATP’s adenine ring, but absence of a heterocycle likely reduces potency .
  • Anticancer Activity: The C19 molecule’s dichlorophenyl group disrupts KRAS localization, while hydroxamic acid derivatives (e.g., 12D) induce epigenetic modulation. The target compound’s methoxy-fluorophenoxy combination may balance solubility and target engagement .
  • Metabolic Stability : Oxadiazole-containing analogues () exhibit enhanced stability due to reduced oxidative metabolism, whereas propenamide derivatives () may face rapid hydrolysis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,5-dimethoxyphenyl)-2-(4-fluorophenoxy)propanamide, and how can purity be maximized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:

  • Step 1 : React 2,5-dimethoxyaniline with a chloro- or bromo-propanamide precursor under basic conditions (e.g., triethylamine in dichloromethane) to form the amide backbone.
  • Step 2 : Introduce the 4-fluorophenoxy group via SN2 displacement or Mitsunobu coupling.
  • Purity optimization : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water). Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS .

Q. How can the molecular structure and stereochemistry of this compound be validated?

  • Analytical techniques :

  • X-ray crystallography : Resolve crystal structure to confirm bond angles and dihedral angles.
  • NMR spectroscopy : Assign peaks for methoxy (δ 3.7–3.9 ppm), fluorophenoxy (δ 6.8–7.1 ppm), and amide protons (δ 8.1–8.3 ppm).
  • FT-IR : Identify key functional groups (amide C=O stretch at ~1650 cm⁻¹, aromatic C-O at ~1250 cm⁻¹) .

Q. What preliminary assays are recommended to screen for biological activity?

  • In vitro screens :

  • Kinase inhibition assays : Test against tyrosine kinase or MAPK pathways using ADP-Glo™ or fluorescence polarization.
  • Cytotoxicity : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Receptor binding : Radioligand displacement assays for GPCRs or nuclear receptors .

Q. What safety protocols are critical for handling this compound in the lab?

  • PPE : Wear nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fluorinated intermediates.
  • Waste disposal : Segregate halogenated waste and incinerate at >1000°C. Refer to OSHA guidelines for aromatic amines .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) affect bioactivity?

  • SAR strategies :

  • Replace 4-fluorophenoxy with chloro- or nitro-phenoxy to assess electronic effects.
  • Vary methoxy positions (e.g., 2,4-dimethoxy vs. 3,5-dimethoxy) to study steric hindrance.
  • Compare with analogs like N-(2,4-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide (CID 806023) to evaluate metabolic stability .

Q. What mechanistic studies are recommended to elucidate its mode of action?

  • Techniques :

  • Surface plasmon resonance (SPR) : Measure binding kinetics to target proteins.
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, Kd).
  • Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets .

Q. How can conflicting data in biological assays (e.g., cytotoxicity vs. enzyme inhibition) be resolved?

  • Troubleshooting steps :

  • Verify compound stability in assay buffers (pH 7.4, 37°C) via LC-MS.
  • Test metabolite activity using liver microsomes (e.g., human CYP450 isoforms).
  • Cross-validate with orthogonal assays (e.g., CRISPR knockouts of putative targets) .

Q. What in vivo models are suitable for pharmacokinetic and efficacy studies?

  • Models :

  • Rodents : Administer orally (10–50 mg/kg) to assess bioavailability and half-life.
  • Zebrafish : Screen for acute toxicity (LC50) and CNS effects.
  • Xenografts : Implant human cancer cells in immunodeficient mice for tumor growth inhibition studies.
    • Analytics : Plasma protein binding (ultrafiltration), tissue distribution (radiolabeled tracer) .

Q. How can computational modeling enhance understanding of its interactions with biological targets?

  • Approaches :

  • Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes for >100 ns to identify stable binding poses.
  • Quantum mechanics/molecular mechanics (QM/MM) : Calculate charge distribution at the fluorophenoxy moiety.
  • ADMET prediction : Use SwissADME to forecast blood-brain barrier penetration and CYP inhibition .

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